molecular formula C11H12N2 B1680170 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine CAS No. 77963-70-3

1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine

Cat. No. B1680170
CAS RN: 77963-70-3
M. Wt: 172.23 g/mol
InChI Key: JPTWSZJFCLJZJX-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is a chemical compound with the molecular formula C11H12N2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine often involves multicomponent reactions. Cyclic enaminones and arylglyoxals play a key role in these reactions during the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .


Molecular Structure Analysis

The molecular structure of 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine consists of a benzene ring fused with an indole ring, which is further connected to an amine group .

Scientific Research Applications

Synthesis and Derivative Formation

1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is utilized in various synthetic processes to create derivatives for potential pharmaceutical and biological applications. A study by Somei et al. (2014) described a simple synthetic method for 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, leading to the creation of various derivatives, including 4-amino-, 4-hydroxy-, and 4-amino-4-hydroxymethyl-1,3,4,5-tetrahydrobenz[cd]indoles. These derivatives are crucial building blocks for further chemical manipulation and have potential pharmaceutical applications (Somei, Nakagawa, Aoki, & Mukaiyama, 2014).

Silver-Catalyzed Stereoselective Synthesis

Wang et al. (2018) reported the silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles. This method involved the α-addition of an alkyne bond with high selectivity and yields, forming compounds that serve as cores in biologically active molecules and pharmaceuticals (Wang, Zhang, Yao, Qiu, Li, & Zhou, 2018).

Rh(III)-Catalyzed Double Dehydrogenative Coupling

Rej and Chatani (2020) presented a Rh(III)-catalyzed method for double C-H oxidative coupling of 1-naphthylamine and α,β-unsaturated esters. This process creates biologically important alkylidene-1,2-dihydrobenzo[cd]indoles scaffolds, which are significant in synthesizing compounds with potential biological importance (Rej & Chatani, 2020).

Stereoselective and Regioselective Synthesis

Bi et al. (2018) explored a palladium and iodine-cocatalyzed synthesis of (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers. Their method demonstrated broad reaction scope, simple operation, mild conditions, and high stereoselectivity and regioselectivity, highlighting itspotential utility in organic synthesis (Bi, Zhang, Qiu, Li, Yao, & Zhou, 2018).

Acid-Catalyzed Intramolecular Hydroindolation

Cai et al. (2018) investigated the acid-catalyzed intramolecular hydroindolation of cis-methindolylstyrenes to produce tetrahydrobenzo[cd]indoles. Their study suggests that dispersive interactions between indole and styrene preorganize substrates for 6-membered ring formation. This finding is crucial for understanding the regioselectivity in chemical reactions involving these compounds (Cai, Tohti, Ramirez, Harb, Fettinger, Hratchian, & Stokes, 2018).

Enantioselective Approaches in Organic Synthesis

Caruana, Fochi, and Bernardi (2017) discussed organocatalytic domino reactions of 4-substituted indoles, leading to 3,4-ring-fused indoles in diastereo- and enantioenriched form. These structures, featuring a 1,3,4,5-tetrahydrobenzo[cd]indole core, are significant in the synthesis of ergot alkaloids and other pharmacologically relevant molecules (Caruana, Fochi, & Bernardi, 2017).

Conformational Studies in Drug Design

Bedini, Di Giacomo, Gatti, and Spadoni (2005) synthesized a series of molecules containing the tetrahydrobenz[cd]indole scaffold and determined their conformation in solution. This study is significant for understanding the structural aspects of pharmaceutical compounds such as melatonin and serotonin analogues (Bedini, Di Giacomo, Gatti, & Spadoni, 2005).

properties

IUPAC Name

1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-4-7-2-1-3-10-11(7)8(5-9)6-13-10/h1-3,6,9,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTWSZJFCLJZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CNC3=CC=CC1=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999149
Record name 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine

CAS RN

77963-70-3
Record name RU 27849
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077963703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kirchweger, LC Klein-Junior, D Pretsch… - Frontiers in …, 2022 - frontiersin.org
Nemorosine A (1) and fargesine (2), the main azepine-indole alkaloids of Psychotria nemorosa, were explored for their pharmacological profile on neurodegenerative disorders (NDs) …
Number of citations: 4 www.frontiersin.org
KF Ghazawi, SA Fatani, SGA Mohamed, GA Mohamed… - Fermentation, 2023 - mdpi.com
Nowadays, finding out new natural scaffolds of microbial origin increases at a higher rate than in the past decades and represents an auspicious route for reinvigorating the pool of …
Number of citations: 1 www.mdpi.com

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